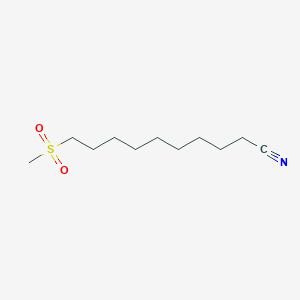
Heptafluorobutyric acid
Vue d'ensemble
Description
Heptafluorobutyric acid is a strong acid and ion-pairing agent used in analytical chemistry, notably in High-Performance Liquid Chromatography (HPLC) and in Gas Chromatography/Mass Spectrometry (GC/MS), in a similar manner to trifluoroacetic acid (TFA) . It is also used in the sequencing, synthesis, and solubilizing of proteins and peptides .
Molecular Structure Analysis
The molecular formula of Heptafluorobutyric acid is C4HF7O2 . The structure of Heptafluorobutyric acid can be represented as CF3CF2CF2COOH .Physical And Chemical Properties Analysis
Heptafluorobutyric acid has a boiling point of 120 °C and a density of 1.645 g/ml . It is a clear colorless to pale yellow or pale pink liquid .Applications De Recherche Scientifique
1. Ion Pair Reagent for Reverse-Phase HPLC Heptafluorobutyric acid is widely used as an ion pair reagent for reverse-phase High Performance Liquid Chromatography (HPLC). It helps in the separation and analysis of various compounds in a mixture .
Protein Sequencing
In the field of biochemistry, Heptafluorobutyric acid plays a crucial role in protein sequencing. It aids in determining the order of amino acids in a protein, which is vital for understanding its structure and function .
Protein Synthesis
Heptafluorobutyric acid is also used in the synthesis of proteins. It can help in the formation of peptide bonds, which are essential for creating proteins .
Protein Solubilization
This compound is used for solubilizing proteins. It helps in dissolving proteins, making them more accessible for further analysis and study .
Mobile Phase Modifier in HPLC
Heptafluorobutyric acid is used as a mobile phase modifier in HPLC. It enhances the selectivity of the HPLC analysis, particularly in the analysis of histone proteins .
Additive for Zinc Electrodeposition
Interestingly, Heptafluorobutyric acid is an effective additive for zinc electrodeposition. It can improve the quality of the deposited zinc layer, which is beneficial in various industrial applications .
Mécanisme D'action
Target of Action
Heptafluorobutyric acid (HFBA) is primarily used as an ion-pairing agent in analytical chemistry, notably in high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) . Its primary targets are biomolecules, particularly those with carboxylic acid moieties . The strong acidity of HFBA ensures that these acidic groups remain protonated .
Mode of Action
HFBA interacts with its targets by ensuring that other acidic groups such as carboxylic acid moieties on biomolecules remain protonated . This protonation allows the biomolecule samples to interact with organic solvents in processes such as reverse phase chromatography . The longer alkyl chain of HFBA makes it more hydrophobic than trifluoroacetic acid (TFA), allowing it to be utilized with more hydrophobic samples .
Biochemical Pathways
It is known that hfba is used in the sequencing, synthesis, and solubilizing of proteins and peptides . It is also used as a mobile phase modifier for the enhancement of selectivity in the HPLC analysis of histone proteins .
Pharmacokinetics
It is known that hfba is a strong acid and ion-pairing agent . Its strong acidity and hydrophobic nature due to its long alkyl chain likely influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of HFBA’s action is the enhancement of the selectivity and efficiency of analytical processes such as HPLC and GC/MS . By ensuring the protonation of acidic groups on biomolecules, HFBA allows these molecules to interact with organic solvents, facilitating their analysis .
Action Environment
The action of HFBA can be influenced by environmental factors. For instance, it is recommended to use HFBA only outdoors or in a well-ventilated area . Furthermore, HFBA has been detected in a variety of water sources, leading to concerns for dermal exposure . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJUNDFVDDCYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7COOH, C4HF7O2 | |
| Record name | PFBA | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2218-54-4 (hydrochloride salt), 3794-64-7 (silver(1+) salt) | |
| Record name | Perfluorobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4059916 | |
| Record name | Perfluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [MSDSonline] | |
| Record name | Perfluorobutyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8549 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Heptafluorobutyric acid | |
CAS RN |
375-22-4 | |
| Record name | Heptafluorobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptafluorobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptafluorobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12VHZ8L29I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














